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Compound of Interest

Compound Name: Ethyl phenoxyacetate

Cat. No.: B1293768

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for ethyl phenoxyacetate (C10H1203), a versatile ester with applications in fragrance and as a
synthetic intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition. This guide is intended to serve as a valuable resource for the structural elucidation
and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules by providing detailed information about the carbon-hydrogen framework. The *H and
13C NMR spectra of ethyl phenoxyacetate were acquired in deuterated chloroform (CDCIs)
and referenced to tetramethylsilane (TMS) at O ppm.

'H NMR Spectroscopic Data

The *H NMR spectrum of ethyl phenoxyacetate exhibits distinct signals corresponding to the
different proton environments within the molecule. The integration of these signals confirms the
number of protons in each environment.
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13C NMR Spectroscopic Data

The proton-decoupled 3C NMR spectrum provides information on the different carbon

environments in ethyl phenoxyacetate.
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Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A solution of ethyl phenoxyacetate (approximately 10-20 mg) was
prepared by dissolving the compound in deuterated chloroform (CDCls, 0.5-0.7 mL) ina 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.

Instrumentation: The *H and 3C NMR spectra were recorded on a Bruker AVANCE Il HD 400
spectrometer operating at 400 MHz for *H and 100 MHz for 13C nuclei.

IH NMR Acquisition:
e Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.09 s

Spectral Width: 8223.7 Hz

13C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 24038.5 Hz

Data Processing: The acquired Free Induction Decays (FIDs) were processed using Bruker
TopSpin software. Fourier transformation, phase correction, and baseline correction were
applied. The chemical shifts were referenced to the residual solvent peak of CDClsz (0 7.26 ppm
for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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Infrared spectroscopy is utilized to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of ethyl phenoxyacetate was
obtained from a neat liquid sample.

IR Spectroscopic Data

The IR spectrum shows characteristic absorption bands for the ester and aromatic
functionalities.

Wavenumber (cm~12) Intensity Assignment

3065, 3042 Weak C-H stretch (Aromatic)
2984, 2938 Medium C-H stretch (Aliphatic)
1755 Strong C=0 stretch (Ester)
1598, 1494 Strong C=C stretch (Aromatic)
1210 Strong C-O stretch (Ester)
1165 Strong C-O-C stretch (Ether)

C-H out-of-plane bend
752, 690 Strong ]
(Aromatic)

Experimental Protocol for IR Spectroscopy

Sample Preparation: A drop of neat ethyl phenoxyacetate was placed between two potassium
bromide (KBr) salt plates to form a thin liquid film.

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

Acquisition Parameters:
e Scan Range: 4000 - 400 cm™?
e Number of Scans: 16

¢ Resolution: 4 cm™—1
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¢ Mode: Transmittance

Data Processing: A background spectrum of the clean KBr plates was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification and structural elucidation. The mass spectrum of
ethyl phenoxyacetate was obtained using Gas Chromatography-Mass Spectrometry (GC-
MS).

Mass Spectrometric Data

The mass spectrum shows the molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) Assignment

180 25 [M]* (Molecular lon)
107 100 [C7H7O]*

94 30 [CeHsO]*

77 45 [CeHs]*

65 15 [CsHs]*

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of ethyl phenoxyacetate was prepared in
dichloromethane (approximately 1 mg/mL).

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph
coupled to an Agilent 5977A Mass Selective Detector.

GC Conditions:

e Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness)
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Inlet Temperature: 250 °C

Oven Program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min,
hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injection Volume: 1 pL (splitless)

MS Conditions:

 lonization Mode: Electron lonization (El) at 70 eV
e Source Temperature: 230 °C

e Quadrupole Temperature: 150 °C

e Scan Range: 40 - 400 m/z

Data Processing: The acquired data was processed using Agilent MassHunter software to
identify the peaks and their corresponding mass spectra.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of ethyl
phenoxyacetate using the spectroscopic techniques described.
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Spectroscopic Techniques Information Obtained
Molecular Weight
Mass Spectrometry Fragmentation Pattern

Structural Confirmation

IR Spectroscopy P> (E;Z?CE?;;LﬁéOE‘:ﬁer) @ Ethyl Phenoxyacetate Structure
NMR (tH & 13C) . Carbon-l-g:r:ﬁggtrilvfi:t;amework

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of ethyl phenoxyacetate.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Phenoxyacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293768#spectroscopic-data-of-ethyl-
phenoxyacetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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